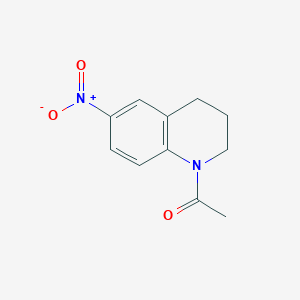

1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone

Description

Properties

IUPAC Name |

1-(6-nitro-3,4-dihydro-2H-quinolin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-8(14)12-6-2-3-9-7-10(13(15)16)4-5-11(9)12/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIBEYUXYNJBKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401519 | |

| Record name | 1-(6-NITRO-3,4-DIHYDROQUINOLIN-1(2H)-YL)ETHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14026-46-1 | |

| Record name | 1-(6-NITRO-3,4-DIHYDROQUINOLIN-1(2H)-YL)ETHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone

<

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone, a key intermediate in various synthetic applications. The document details a robust two-step synthetic pathway, commencing with the regioselective nitration of 1,2,3,4-tetrahydroquinoline to yield 6-nitro-1,2,3,4-tetrahydroquinoline, followed by the N-acetylation of the resulting intermediate. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.

Introduction

This compound is a valuable heterocyclic compound, serving as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a nitro group on the aromatic ring and an acetyl group on the nitrogen atom of the dihydroquinoline core, offers multiple sites for further functionalization. This guide delineates a reliable and scalable synthetic route, emphasizing safety, efficiency, and high purity of the final product.

The synthesis is approached in two primary stages:

-

Step 1: Regioselective Nitration of 1,2,3,4-Tetrahydroquinoline. This step is critical for introducing the nitro group at the desired C6 position of the quinoline ring system.

-

Step 2: N-Acetylation of 6-Nitro-1,2,3,4-tetrahydroquinoline. This subsequent step introduces the acetyl moiety onto the secondary amine, yielding the target compound.

This document will provide a detailed experimental protocol for each step, supported by mechanistic discussions and safety considerations essential for handling the reagents involved.

Strategic Synthesis Pathway

The overall synthetic transformation is depicted below:

Caption: Overall two-step synthesis of the target compound.

Step 1: Regioselective Nitration of 1,2,3,4-Tetrahydroquinoline

The introduction of a nitro group onto the benzene ring of the tetrahydroquinoline scaffold is achieved via electrophilic aromatic substitution. The regioselectivity of this reaction is a key consideration.

Mechanistic Insight and Rationale for Regioselectivity

The nitration of quinoline itself under acidic conditions typically yields a mixture of 5-nitro and 8-nitroquinolines.[1][2] This is because the reaction proceeds through the N-protonated quinolinium ion, which deactivates the heterocyclic ring towards electrophilic attack.[1] Consequently, substitution occurs on the less deactivated benzene ring.

However, in 1,2,3,4-tetrahydroquinoline (THQ), the secondary amine is a strong activating group. In strongly acidic nitrating media (e.g., HNO₃/H₂SO₄), the amine exists as the protonated ammonium salt. This N-protonated form directs electrophilic substitution to the meta positions relative to the nitrogen, which are the C5 and C7 positions. To achieve the desired C6-nitration, it is often necessary to protect the nitrogen atom with an electron-withdrawing group prior to nitration. This protection modulates the directing effect of the nitrogen.[3]

A thorough study on the nitration of THQ and its N-protected derivatives has shown that protecting the nitrogen with groups like trifluoroacetyl can lead to high regioselectivity for the 6-position.[3] For the purpose of this guide, we will focus on a procedure that has been reported to favor the formation of the 6-nitro isomer, which is a crucial precursor.[3][4]

Experimental Protocol: Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline

This protocol is adapted from established literature procedures.[3]

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| 1,2,3,4-Tetrahydroquinoline | 635-46-1 | 133.19 | 10.0 g |

| Concentrated Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 50 mL |

| Concentrated Nitric Acid (70%) | 7697-37-2 | 63.01 | 8.0 mL |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL |

| Saturated Sodium Bicarbonate Solution | N/A | N/A | 150 mL |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | 20 g |

| Ice | N/A | N/A | As needed |

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1,2,3,4-tetrahydroquinoline (10.0 g).

-

Cooling: Cool the flask in an ice-salt bath to maintain a temperature between -5 °C and 0 °C.

-

Acid Addition: Slowly add concentrated sulfuric acid (50 mL) dropwise via the dropping funnel, ensuring the temperature does not exceed 5 °C. Stir the resulting solution until the tetrahydroquinoline sulfate salt fully dissolves.

-

Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (8.0 mL) to a portion of concentrated sulfuric acid (10 mL), while cooling in an ice bath.

-

Nitration: Add the pre-cooled nitrating mixture dropwise to the reaction flask over a period of 30-45 minutes. Maintain the internal temperature below 5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. This should be done in a large beaker to accommodate foaming.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 75 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude 6-nitro-1,2,3,4-tetrahydroquinoline can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[5]

Safety Considerations for Nitration

Nitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions.[6]

-

Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[7] Always wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[6][8]

-

Toxic Fumes: The reaction can produce toxic nitrogen oxide fumes. All operations must be conducted in a well-ventilated fume hood.[7][9]

-

Exothermic Reaction: The addition of reagents and the quenching process are highly exothermic. Maintain slow addition rates and efficient cooling to control the temperature.[6]

-

Emergency Preparedness: An emergency eyewash and shower station should be readily accessible.[7] Have appropriate spill containment and neutralizing agents (e.g., sodium bicarbonate) available.[9]

Step 2: N-Acetylation of 6-Nitro-1,2,3,4-tetrahydroquinoline

The second step involves the acylation of the secondary amine of the nitro-intermediate to form the final product. Acetic anhydride is a common and effective reagent for this transformation.[10][11]

Mechanistic Insight

The N-acetylation of a secondary amine with acetic anhydride is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 6-nitro-1,2,3,4-tetrahydroquinoline attacks one of the carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group and deprotonation of the nitrogen to yield the N-acetylated product.[12] The reaction is often carried out in the presence of a base like pyridine to neutralize the acetic acid byproduct and drive the reaction to completion.[13]

Caption: General mechanism for N-acetylation of a secondary amine.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| 6-Nitro-1,2,3,4-tetrahydroquinoline | 6640-50-2 | 178.18 | 5.0 g |

| Acetic Anhydride | 108-24-7 | 102.09 | 10 mL |

| Pyridine | 110-86-1 | 79.10 | 20 mL |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL |

| 1 M Hydrochloric Acid | 7647-01-0 | 36.46 | 50 mL |

| Saturated Sodium Bicarbonate Solution | N/A | N/A | 50 mL |

| Brine | N/A | N/A | 50 mL |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | 10 g |

Procedure:

-

Dissolution: Dissolve 6-nitro-1,2,3,4-tetrahydroquinoline (5.0 g) in pyridine (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Cool the solution in an ice bath and slowly add acetic anhydride (10 mL).

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Work-up: Pour the reaction mixture into a separatory funnel containing dichloromethane (100 mL).

-

Washing: Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 25 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from ethanol or by column chromatography if necessary to afford the pure this compound.[14]

Safety Considerations for Acetylation

-

Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. Handle it in a fume hood and wear appropriate PPE.[11]

-

Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Use in a well-ventilated fume hood.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physicochemical Properties:

| Property | Value |

| CAS Number | 14026-46-1 |

| Molecular Formula | C₁₁H₁₂N₂O₃ |

| Molecular Weight | 220.23 g/mol |

| Appearance | Expected to be a solid |

| Storage | Store at 2-8°C, protected from light and moisture.[15] |

Spectroscopic Data (Expected):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the dihydroquinoline ring, and the methyl protons of the acetyl group. The chemical shifts will be influenced by the electron-withdrawing nitro group.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon of the acetyl group, the aromatic carbons, and the aliphatic carbons of the ring.

-

IR Spectroscopy: Key vibrational bands are expected for the C=O stretch of the amide (around 1660 cm⁻¹), and the symmetric and asymmetric stretches of the nitro group (around 1520 and 1340 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

This technical guide has outlined a detailed and reliable two-step synthesis for this compound. By providing in-depth experimental protocols, mechanistic discussions, and crucial safety information, this document serves as a valuable resource for researchers in organic synthesis and drug development. The successful execution of this synthesis will provide access to a versatile chemical intermediate for further elaboration in various research and development endeavors.

References

- East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03).

- Stack Exchange. (2025, June 6). Why does the nitration of quinoline occur at the 5 (and 8) position?

- YouTube. (2024, June 6). Nitration reaction safety.

- Chemius. nitro razredčilo.

- VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.

- Semantic Scholar. (2011, March 1). Synthesis of 6‐Nitro‐1,2,3,4‐tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration.

- University of Washington. NITRIC ACID SAFETY.

- Organic Chemistry Portal. Amide synthesis by acylation.

- Quora. (2016, October 17). What is acetylation of amines?

- ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines.

- SlidePlayer. Preparation and Properties of Quinoline.

- ResearchGate. Acetylation of amines with acetic anhydride.

- ResearchGate. Acetylation of amines with acetic anhydride.

- ChemicalBook. 6-NITROQUINOLINE synthesis.

- ResearchGate. (2025, August 6). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration.

- Guidechem. 1-(6-Nitro-3,4-dihydro-2H-quinolin-1-yl)-ethanone 14026-46-1 wiki.

- Canadian Science Publishing. N,N-DIACETYLAMINES AS BY-PRODUCTS FROM THE ACETYLATION OF AMINES.

- Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.

- Hrčak. (2025, June 1). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues.

- MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.

- YouTube. (2021, November 16). Acetylation of amine || amine react with acetyl chloride or acetic anhydride.

- Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment).

- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- National Institutes of Health. 1-(2-Methyl-6-nitro-4-phenyl-3-quinolyl)ethanone.

- ResearchGate. (2025, August 7). Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis.

- RSC Publishing. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

- Google Patents. Process for the purification of amines.

- National Institutes of Health. Asymmetric Synthesis and In Vitro and In Vivo Activity of Tetrahydroquinolines Featuring a Diverse Set of Polar Substitutions at the 6 Position as Mixed Efficacy μ Opioid Receptor/δ Opioid Receptor Ligands.

- YouTube. (2021, April 3). Acetylation of Aromatic primary amine.

- Hrčak. (2025, June 30). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues.

- ResearchGate. Synthesis of 1-(2-methylquinolin-3-yl)ethanone derivatives from....

- ACS Publications. (2021, March 15). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines.

- BLDpharm. 14026-46-1|this compound.

- 齐岳生物. This compound CAS:14026-46-1.

- PubMed Central. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.

- National Institutes of Health. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

- National Institutes of Health. (2023, April 3). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans.

- RSC Publishing. (2023, April 3). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans.

-

MDPI. methanone. Retrieved from

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. uop.edu.pk [uop.edu.pk]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Synthesis of 6‐Nitro‐1,2,3,4‐tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration | Semantic Scholar [semanticscholar.org]

- 5. 6-NITROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. ehs.com [ehs.com]

- 8. ehs.washington.edu [ehs.washington.edu]

- 9. eastharbourgroup.com [eastharbourgroup.com]

- 10. Amide synthesis by acylation [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Asymmetric Synthesis and In Vitro and In Vivo Activity of Tetrahydroquinolines Featuring a Diverse Set of Polar Substitutions at the 6 Position as Mixed Efficacy μ Opioid Receptor/δ Opioid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Page loading... [wap.guidechem.com]

1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone

Abstract

This compound (CAS No. 14026-46-1) is a heterocyclic compound featuring a nitro-substituted tetrahydroquinoline core N-functionalized with an acetyl group.[1] While not extensively documented as a standalone agent, its structure represents a confluence of two critical motifs in medicinal chemistry: the quinoline scaffold and the nitroaromatic group. This guide provides a comprehensive analysis of its chemical properties, a robust, field-proven synthetic strategy, detailed analytical characterization protocols, and an exploration of its potential reactivity and significance in drug discovery. The insights presented herein are synthesized from foundational chemical principles and empirical data from closely related structural analogs, offering a predictive and practical framework for researchers.

Core Molecular Profile and Physicochemical Properties

The molecule's structure combines the saturated heterocyclic system of tetrahydroquinoline with the electronic influence of a powerful electron-withdrawing group (EWG) on the aromatic ring and an amide functionality on the nitrogen atom. This combination dictates its stability, reactivity, and analytical signature.

dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=4280751&t=l"]; compound; } Caption: 2D Structure of this compound.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| CAS Number | 14026-46-1 | [1] |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [1] |

| Molecular Weight | 220.22 g/mol | [1][2] |

| Canonical SMILES | CC(=O)N1CCCC2=C1C=CC(=C2)[O-] | [1] |

| InChI Key | XXIBEYUXYNJBKQ-UHFFFAOYSA-N | [1] |

| Storage Temp. | 2-8°C | [1] |

Synthesis Strategy: Regioselective Nitration via N-Acetylation

Direct nitration of 1,2,3,4-tetrahydroquinoline (THQ) under acidic conditions is notoriously unselective, as protonation of the nitrogen atom directs nitration primarily to the 7-position.[3] Our recommended strategy circumvents this by using the N-acetyl group as a protecting and directing group, ensuring high regioselectivity for the desired 6-nitro isomer. This approach is a cornerstone of synthetic control in the quinoline series.

Causality of the Synthetic Route:

-

N-Acetylation (Step 1): The lone pair on the nitrogen of THQ is highly nucleophilic and would be protonated under nitrating conditions. Acetylation converts the secondary amine into an amide. This has two critical effects: (i) It prevents N-protonation, and (ii) The N-acetyl group becomes an ortho-, para-directing activator for electrophilic aromatic substitution (EAS), electronically favoring substitution at the C6 position (para to the nitrogen).[3]

-

Regioselective Nitration (Step 2): With the nitrogen's directing influence controlled, the subsequent nitration with a mild nitrating agent like acetyl nitrate or nitric acid in acetic anhydride proceeds with high selectivity to the electronically enriched C6 position.[3][4] This avoids the formation of undesired isomers, simplifying purification and maximizing yield.

Protocol 1: Synthesis of N-Acetyl-1,2,3,4-tetrahydroquinoline (Intermediate)

-

Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0°C).

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-acetylated intermediate, which can often be used in the next step without further purification.

Protocol 2: Nitration to Yield the Final Product

-

Cool a solution of acetic anhydride to 0°C in a round-bottom flask.

-

Slowly add fuming nitric acid (1.1 eq) while maintaining the temperature below 5°C to generate the acetyl nitrate reagent in situ.[4]

-

In a separate flask, dissolve the N-Acetyl-THQ intermediate (1.0 eq) from Protocol 1 in acetic anhydride.

-

Slowly add the solution of the intermediate to the pre-formed nitrating mixture, ensuring the temperature does not exceed 10°C.

-

Stir the reaction at low temperature for 1-2 hours, monitoring progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and stir until the ice has melted completely.

-

The solid precipitate is the crude product. Collect it by vacuum filtration.

-

Recrystallize the crude solid from ethanol to yield pure this compound.

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for unambiguous structural confirmation and purity assessment of nitroaromatic compounds.[5] The following protocols and predicted data are based on established methods for characterizing similar molecules.[6][7]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | Aromatic Protons: Three signals expected in the aromatic region (approx. 7.5-8.2 ppm). A doublet for H-5, a doublet of doublets for H-7, and a doublet for H-8, showing characteristic coupling patterns of a 1,2,4-trisubstituted benzene ring. The strong deshielding is due to the NO₂ group. Aliphatic Protons: Three multiplets expected for the protons at C2, C3, and C4 of the dihydroquinoline ring (approx. 2.0-4.0 ppm). Acetyl Protons: A sharp singlet for the methyl group around 2.2 ppm. |

| ¹³C NMR | Aromatic Carbons: Six signals expected. The carbon bearing the nitro group (C6) will be significantly downfield. Aliphatic Carbons: Signals for C2, C3, and C4. Carbonyl Carbon: A signal around 169-170 ppm. Acetyl Carbon: A signal for the methyl group around 21-22 ppm. |

| Mass Spec. (EI) | Molecular Ion (M⁺): Expected at m/z = 220. Key Fragments: Loss of the acetyl group ([M-43]⁺), loss of NO₂ ([M-46]⁺), and other characteristic fragments of the quinoline ring system. The presence of ions specific to the nitro group, such as [M-31]⁺ and [M-45]⁺, is also anticipated.[7] |

| IR Spectroscopy | N-O Stretch (NO₂): Strong, characteristic asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. C=O Stretch (Amide): A strong band around 1660 cm⁻¹. C-N Stretch: Around 1200-1300 cm⁻¹. Ar-H Stretch: Above 3000 cm⁻¹. |

Protocol 3: GC-MS Analysis for Identity and Purity

This protocol is adapted from established methods for analyzing nitroaromatic compounds.[7]

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like ethyl acetate or acetone.

-

GC Instrument: Use a gas chromatograph equipped with a capillary column suitable for aromatic compounds (e.g., RTx-5MS, 60m x 0.25mm ID).

-

Injector: Operate in splitless mode at 270°C.

-

Oven Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp 1: Increase at 10°C/min to 280°C.

-

Hold at 280°C for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

Data Acquisition: Collect data in full scan mode to identify the molecular ion and fragmentation patterns.

-

Chemical Reactivity and Synthetic Potential

The compound serves as a versatile intermediate, with its reactivity dominated by the nitro and acetyl functional groups.

A. Reduction of the Nitro Group

The most significant transformation is the reduction of the nitro group to a primary amine. This reaction "unlocks" the molecule's potential for building libraries of drug candidates.

-

Significance: The resulting 6-amino-tetrahydroquinoline is a highly valuable scaffold. The primary aromatic amine can be readily functionalized via amide coupling, sulfonylation, reductive amination, or diazotization to introduce diverse pharmacophores.

-

Trusted Methods:

-

Catalytic Hydrogenation: H₂ gas with a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or methanol. This is a clean and efficient method.

-

Metal-Acid Reduction: Tin(II) chloride (SnCl₂) in concentrated HCl, or iron (Fe) powder in acetic acid. These are classic, robust methods for nitro reduction.

-

B. Hydrolysis of the N-Acetyl Group

The amide bond can be cleaved under acidic or basic conditions to regenerate the secondary amine, 6-nitro-1,2,3,4-tetrahydroquinoline. This allows for alternative functionalization strategies directly on the nitrogen atom.

-

Significance: Deprotection allows for N-alkylation, N-arylation, or the introduction of different acyl groups, providing another axis for structural modification.

Potential Biological and Pharmacological Context

The title compound is a strategic starting point for drug discovery programs due to the established biological activities of its core components.

-

The Nitroaromatic Moiety: Nitro-containing molecules are well-known for a wide spectrum of biological activities, including antimicrobial, antiparasitic, and antineoplastic effects.[8][9] The nitro group can undergo bioreduction in hypoxic environments (e.g., within solid tumors or anaerobic bacteria) to produce reactive nitroso and superoxide species, which are cytotoxic.[8][10] This makes the nitro group a potential pharmacophore, but also a toxicophore that requires careful optimization.

-

The Dihydroquinoline Scaffold: The quinoline ring and its reduced analogs are considered "privileged structures" in medicinal chemistry.[11] They are found in numerous FDA-approved drugs and natural products, exhibiting activities such as antimalarial, anti-inflammatory, antitumor, and antiviral effects.[11][12] The dihydroisoquinoline core, a close relative, has demonstrated spasmolytic and muscle relaxant properties.[12]

By combining these two motifs, this compound can be viewed as a precursor to compounds designed to target infectious diseases or cancer, particularly through the synthetic pathways outlined in Section 4.

Conclusion

While this compound is primarily a synthetic intermediate, its chemical properties are predictable and highly valuable. The strategic placement of the nitro and acetyl groups allows for controlled, regioselective transformations that grant access to diverse and biologically relevant chemical space. The synthetic protocols, analytical benchmarks, and reactivity pathways detailed in this guide provide a comprehensive and authoritative foundation for researchers to confidently utilize this compound as a key building block in the development of novel therapeutics.

References

- BenchChem. (n.d.). Comparative analysis of analytical methods for nitroaromatic compounds.

-

Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PLoS ONE, 12(6), e0179079. Retrieved from [Link]

- BenchChem. (n.d.). A Comparative Guide to the Analytical Characterization of N-Ethyl-2,3-difluoro-6-nitroaniline.

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

-

Pocurull, E., Martínez, D., Borrull, F., & Calull, M. (2007). On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water. Journal of Chromatography A, 1154(1-2), 344-351. Retrieved from [Link]

-

Vatuiu, D., Vasile, C., Oprea, A., et al. (2022). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Molecules, 27(11), 3567. Retrieved from [Link]

-

Loh, W.-S., Fun, H.-K., Kiran, K., et al. (2011). 1-(2-Methyl-6-nitro-4-phenyl-3-quinolyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. Retrieved from [Link]

-

Abas, S., Sucunza, D., & Vaquero, J. J. (2010). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2010(36), 7016-7023. Retrieved from [Link]

-

Martinez, A., Rodriguez-Giron, B., & Varela-Ramirez, A. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624. Retrieved from [Link]

-

Martinez, A., Rodriguez-Giron, B., & Varela-Ramirez, A. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. Retrieved from [Link]

-

Martinez, A., Rodriguez-Giron, B., & Varela-Ramirez, A. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. Retrieved from [Link]

-

Singh, P. P., & Kumar, A. (2018). An environmentally benign, simple and proficient synthesis of quinoline derivatives catalyzed by FeCl3.6H2O as a green and readily available catalyst. Journal of the Indian Chemical Society, 95, 123-128. Retrieved from [Link]

-

Patil, S. A., Patil, R., & Patil, S. A. (2023). Synthesis, Characterization and Biological Evaluation of Novel Quinoline Based Schiff Base Derivatives as Antimicrobial and Antitubercular Agents. Current Chemistry Letters, 12(3), 619-630. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. PubChem. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. Retrieved from [Link]

-

Fomenkov, I. V., et al. (2022). Synthesis of Nitro- and Acetyl Derivatives of 3,7,10-Trioxo-2,4,6,8,9,11-hexaaza[3.3.3]propellane. Molecules, 27(23), 8196. Retrieved from [Link]

-

Prasath, R., Bhavana, P., Ng, S. W., & Tiekink, E. R. T. (2011). 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2664. Retrieved from [Link]

-

El-Gohary, N. S., & Shaaban, M. R. (2017). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Chemistry Central Journal, 11(1), 11. Retrieved from [Link]

-

Gemoets, H. P. L., et al. (2020). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Organic Process Research & Development, 24(10), 2206–2213. Retrieved from [Link]

-

Chad's Prep. (2018, September 21). 22.9 EAS Reactions with Nitrogen Heterocycles [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS No. 14026-46-1). Aimed at researchers, chemists, and drug development professionals, this document outlines the theoretical basis and practical methodologies for acquiring and interpreting key analytical data. We delve into the predicted signatures from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing data from structurally analogous compounds and foundational spectroscopic principles, this guide serves as an essential reference for the unambiguous identification, purity assessment, and structural elucidation of this important heterocyclic compound.

Introduction and Molecular Overview

This compound is a derivative of tetrahydroquinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The molecule's structure incorporates three key regions: an N-acetylated saturated nitrogen heterocycle, a benzene ring, and an electron-withdrawing nitro group at the 6-position. These features impart specific chemical properties and are expected to produce a distinct and interpretable spectroscopic fingerprint.

Molecular Attributes:

The precise characterization of this molecule is paramount for its application in research and development, ensuring identity, purity, and stability. The following sections detail the expected outcomes from primary spectroscopic techniques.

Caption: Molecular structure of the title compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule. The predicted spectrum for the title compound is highly informative, with distinct regions corresponding to the aromatic, aliphatic, and acetyl protons.

Predicted ¹H NMR Spectrum and Interpretation

The structural features of the molecule lead to the following expected signals, typically recorded in a solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3]

-

Aromatic Region (δ 7.5 - 8.5 ppm): The benzene ring contains three protons at the C5, C7, and C8 positions. The powerful electron-withdrawing effect of the nitro group at C6 deshields these protons, shifting them downfield.

-

H7: This proton is ortho to the nitro group and is expected to appear as a doublet of doublets (dd) due to coupling with H5 and H8.

-

H5: This proton is meta to the nitro group and will likely appear as a doublet (d).

-

H8: This proton is adjacent to the fused aliphatic ring and is expected to be the most upfield of the aromatic signals, appearing as a doublet (d).

-

-

Aliphatic Region (δ 2.0 - 4.0 ppm): The dihydroquinoline ring contains three sets of methylene protons.

-

H2 (N-CH₂): These protons are adjacent to the amide nitrogen and are expected to be deshielded, appearing as a triplet around δ 3.8-4.0 ppm.

-

H4 (Ar-CH₂): These benzylic protons will appear as a triplet around δ 2.8-3.0 ppm.

-

H3 (-CH₂-): These protons are coupled to both H2 and H4 and will likely appear as a multiplet or quintet around δ 2.0-2.2 ppm.

-

-

Acetyl Region (δ 2.2 - 2.4 ppm): The three protons of the methyl group on the N-acetyl moiety are chemically equivalent and not coupled to other protons. They will produce a sharp, strong singlet.

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H7 | ~8.2 | dd | 1H |

| H5 | ~8.0 | d | 1H |

| H8 | ~7.5 | d | 1H |

| H2 | ~3.9 | t | 2H |

| H4 | ~2.9 | t | 2H |

| H3 | ~2.1 | m | 2H |

| -COCH₃ | ~2.3 | s | 3H |

Standard Experimental Protocol for ¹H NMR

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. Due to the molecule's asymmetry, all 11 carbon atoms are expected to be distinct.

Predicted ¹³C NMR Spectrum and Interpretation

-

Carbonyl Carbon (δ ~169 ppm): The amide carbonyl carbon is highly deshielded and appears far downfield.

-

Aromatic Carbons (δ 115 - 150 ppm): Six distinct signals are expected. The carbon attached to the nitro group (C6) and the carbons attached to the nitrogen atom (C4a, C8a) will be significantly affected. C6 is expected to be quaternary and shifted downfield due to the nitro group's influence.

-

Aliphatic Carbons (δ 20 - 50 ppm): The three sp³ hybridized carbons of the dihydroquinoline ring (C2, C3, C4) will appear in the upfield region. C2, being attached to the nitrogen, will be the most downfield of this group.

-

Acetyl Methyl Carbon (δ ~24 ppm): The methyl carbon of the acetyl group will appear as a sharp signal in the high-field region.

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~169 |

| C6 | ~145 |

| C8a | ~142 |

| C4a | ~128 |

| C5, C7, C8 | 115 - 130 |

| C2 | ~45 |

| C4 | ~28 |

| C3 | ~22 |

| -COCH₃ | ~24 |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectrum and Interpretation

The IR spectrum will be dominated by absorptions from the amide and nitro functional groups.

-

N-O Stretching (Nitro Group): This is a key diagnostic feature. Two very strong and sharp bands are expected: one for the asymmetric stretch around 1520-1540 cm⁻¹ and another for the symmetric stretch around 1340-1360 cm⁻¹ .

-

C=O Stretching (Amide): A strong, sharp absorption band is predicted in the region of 1660-1680 cm⁻¹ . This is characteristic of a tertiary amide.

-

C-H Stretching: Aromatic C-H stretches will appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches will be found just below 3000 cm⁻¹.

-

C=C Stretching (Aromatic): Several medium-intensity bands are expected in the 1450-1600 cm⁻¹ region.

Summary of Predicted IR Absorption Data

| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 2980 | Medium |

| C=O (Amide) | Stretch | 1660 - 1680 | Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium |

| NO₂ | Asymmetric Stretch | 1520 - 1540 | Strong |

| NO₂ | Symmetric Stretch | 1340 - 1360 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through analysis of its fragmentation patterns. Using a technique like Electron Ionization (EI-MS), a predictable fragmentation cascade can be outlined.

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion (M⁺): The parent ion peak is expected at an m/z corresponding to the molecular weight, m/z = 220 .

-

Key Fragmentation Pathways:

-

Loss of Acetyl Radical: A primary and highly favorable fragmentation is the cleavage of the N-acetyl bond, resulting in the loss of a ketene molecule (CH₂=C=O, 42 Da) or an acetyl radical (•COCH₃, 43 Da). The loss of the acetyl radical would generate a stable secondary cation at m/z = 177 .

-

Loss of Nitro Group: Fragmentation involving the loss of the nitro group (•NO₂, 46 Da) would lead to a fragment at m/z = 174 .

-

Caption: Predicted primary fragmentation pathways in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound can be achieved through a combination of NMR, IR, and MS techniques. The predicted data presented in this guide provides a robust framework for researchers to confirm the synthesis and purity of the target compound. Key identifying features include the distinct downfield aromatic signals in the ¹H NMR spectrum, the characteristic strong IR absorptions for the amide carbonyl and nitro groups, and the predictable fragmentation pattern centered around the loss of the N-acetyl moiety in the mass spectrum. This multi-faceted approach ensures a high degree of confidence in the structural elucidation of this valuable chemical entity.

References

-

Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 75, 235–257. Retrieved from [Link]

-

Hrčak. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Portal of Croatian scientific and professional journals. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one (5). Retrieved from [Link]

-

PubChem. (n.d.). 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. Retrieved from [Link]

-

Supporting Information for "A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water". (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

LookChem. (n.d.). 1-(6-Nitro-3,4-dihydro-2H-quinolin-1-yl)-ethanone CAS NO.14026-46-1. Retrieved from [Link]

Sources

1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone CAS 14026-46-1

An In-depth Technical Guide to 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS 14026-46-1)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key heterocyclic compound. It is intended for researchers, medicinal chemists, and drug development professionals who are interested in the synthesis, characterization, and application of substituted tetrahydroquinoline scaffolds. This guide moves beyond simple data presentation to offer insights into the causality of experimental design and the strategic importance of this molecule in the broader context of therapeutic discovery.

Strategic Overview: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with a wide array of biological activities.[1][2] Its derivatives have demonstrated potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[1][3] The introduction of a nitro group, particularly at the 6-position, is a well-established strategy for enhancing or modulating these biological effects, often serving as a precursor for further functionalization.[3]

This compound, also known as 1-acetyl-6-nitro-1,2,3,4-tetrahydroquinoline, is a pivotal intermediate in this field. The acetyl group on the nitrogen atom serves a dual purpose: it acts as a protecting group and modulates the electronic properties of the benzene ring, thereby influencing the regioselectivity of electrophilic substitution reactions like nitration.[4] This guide will elucidate the synthesis, properties, and derivatization potential of this compound, providing a foundational understanding for its application in research and development.

Physicochemical and Handling Profile

Proper identification and handling are critical for experimental success and safety. The key properties of the title compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 14026-46-1 | [5][6] |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [5][7] |

| Molecular Weight | 220.22 g/mol | [7] |

| Synonyms | 1-Acetyl-6-nitro-1,2,3,4-tetrahydroquinoline; Ethanone, 1-(3,4-dihydro-6-nitro-1(2H)-quinolinyl)- | [6] |

| Predicted Boiling Point | 475.8 ± 45.0 °C | [6] |

| Predicted Density | 1.292 ± 0.06 g/cm³ | [6] |

| Appearance | Solid or powder | [8] |

| Storage Conditions | Short-term (1-2 weeks): 2-8°C. Long-term (1-2 years): -20°C, protected from light. | [5][7] |

Safety and Handling Precautions:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[9][10]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[9] Use in a well-ventilated area or a chemical fume hood.[10]

-

First Aid: In case of eye contact, flush with plenty of water for at least 15 minutes. For skin contact, wash thoroughly with soap and water.[9] If inhaled, move to fresh air. Seek medical attention if irritation persists.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place as indicated in the table above.[9]

Synthesis and Regiochemical Control

The preparation of this compound is most effectively achieved through the electrophilic nitration of its precursor, 1-acetyl-1,2,3,4-tetrahydroquinoline. The N-acetyl group is crucial for directing the outcome of the nitration. In its absence, nitration under acidic conditions would occur on the protonated form of the tetrahydroquinoline, leading to a different mixture of isomers.[4] The acetyl group deactivates the nitrogen, preventing protonation and directing the nitration primarily to the para-position (C6) of the electron-donating amino group.[4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. guidechem.com [guidechem.com]

- 6. 1-(6-Nitro-3,4-dihydro-2H-quinolin-1-yl)-ethanone | 14026-46-1 [amp.chemicalbook.com]

- 7. 14026-46-1|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 8. This compound CAS:14026-46-1 [qiyuebio.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. aksci.com [aksci.com]

An In-depth Technical Guide to the Molecular Structure of 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS No. 14026-46-1). This N-acetylated nitro-tetrahydroquinoline derivative is a noteworthy scaffold in medicinal chemistry, combining the structural features of the quinoline core with the potent electronic effects of a nitro group. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering insights into its chemical characteristics and methodologies for its preparation and characterization. While specific biological data for this compound is limited, we will explore the established activities of related compounds to highlight its potential as a lead structure for future research.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Dihydroquinoline derivatives, in particular, are of significant interest as they are often key intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] The introduction of a nitro group onto the quinoline core profoundly influences the molecule's electronic properties and, consequently, its biological activity. The nitro group is a strong electron-withdrawing moiety that can modulate a compound's interaction with biological targets and is a common feature in antimicrobial and anticancer agents.[3][4]

The subject of this guide, this compound, incorporates these key features: a dihydroquinoline core, a nitro group at the 6-position, and an acetyl group on the nitrogen atom. This N-acetylation not only serves as a stable protecting group but can also influence the compound's pharmacokinetic and pharmacodynamic properties. Understanding the interplay between these structural components is crucial for harnessing its potential in drug design and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a fused bicyclic system, where a benzene ring is fused to a dihydropyridine ring. The nitro group is substituted at the 6-position of the aromatic ring, and an ethanone (acetyl) group is attached to the nitrogen atom of the heterocyclic ring.

Key Structural Features

-

Quinoline Core: A bicyclic heterocyclic aromatic system.

-

Dihydrogenation: The pyridine ring is partially saturated, leading to a non-planar conformation.

-

Nitro Group (-NO2): A strong electron-withdrawing group at the C6 position, which deactivates the aromatic ring towards electrophilic substitution and can participate in hydrogen bonding.

-

N-Ethanone Group (-C(O)CH3): An amide functional group that influences the electron density on the nitrogen atom and the overall conformation of the dihydroquinoline ring.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 14026-46-1 | [5] |

| Molecular Formula | C11H12N2O3 | [5] |

| Molecular Weight | 220.23 g/mol | [5] |

| Canonical SMILES | CC(=O)N1CCCC2=C1C=CC(=C2)[O-] | [5] |

| Storage Temperature | 2-8°C | [5] |

Synthesis of this compound

The synthesis of the title compound is a multi-step process that begins with the regioselective nitration of a protected 1,2,3,4-tetrahydroquinoline, followed by N-acetylation. The choice of reaction conditions and protecting groups is critical to achieve the desired 6-nitro isomer with high selectivity.

Synthesis Workflow

The overall synthetic strategy can be visualized as a two-stage process:

Caption: A two-stage workflow for the synthesis of the target compound.

Experimental Protocols

The direct nitration of 1,2,3,4-tetrahydroquinoline often leads to a mixture of isomers. To achieve high regioselectivity for the 6-position, it is crucial to first protect the nitrogen atom. An acetyl group can serve this purpose.

Protocol: N-Acetylation of 1,2,3,4-tetrahydroquinoline

-

Dissolve 1,2,3,4-tetrahydroquinoline in a suitable solvent such as dichloromethane or pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetyl chloride or acetic anhydride to the cooled solution.

-

Allow the reaction to stir at room temperature for a specified time until completion (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-acetyl-1,2,3,4-tetrahydroquinoline.[6]

Protocol: Nitration of N-Acetyl-1,2,3,4-tetrahydroquinoline

-

Dissolve N-acetyl-1,2,3,4-tetrahydroquinoline in a suitable acid, such as sulfuric acid, at a low temperature (e.g., 0°C).

-

Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

-

Stir the reaction mixture for a designated period. The N-acetyl group directs the nitration primarily to the 6-position.[2]

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the precipitate, wash with cold water until neutral, and dry to yield this compound.

Note: For the synthesis of the free amine precursor, a subsequent deprotection step (hydrolysis of the acetyl group) would be necessary.

If 6-nitro-1,2,3,4-tetrahydroquinoline is available, a direct N-acetylation can be performed.

Protocol: N-Acetylation of 6-Nitro-1,2,3,4-tetrahydroquinoline

-

Dissolve 6-nitro-1,2,3,4-tetrahydroquinoline in a suitable solvent like dry tetrahydrofuran (THF).

-

To the cooled solution (0°C), add a non-nucleophilic base such as diisopropylethylamine (DIPEA).

-

Slowly add acetyl chloride and allow the reaction to stir at room temperature for 1 hour.[7]

-

Quench the reaction with water and hydrochloric acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.[7]

Spectroscopic Characterization

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show characteristic signals for the aromatic, dihydroquinoline, and acetyl protons. The signals for the aromatic protons will be influenced by the electron-withdrawing nitro group.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will display signals corresponding to the eleven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the nitro substituent.

Expected Infrared (IR) Spectroscopy Data

The IR spectrum should exhibit characteristic absorption bands for the amide carbonyl group, the nitro group, and the aromatic C-H bonds.

Expected Mass Spectrometry Data

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (220.23 g/mol ).

Potential Applications and Future Directions

Although specific biological studies on this compound are not extensively reported, the known activities of related nitro-quinoline derivatives suggest several promising avenues for future research.

Antimicrobial and Anticancer Potential

Nitroaromatic compounds are known for their broad-spectrum antimicrobial activity.[3] Furthermore, various quinoline derivatives have demonstrated potent anticancer properties.[1] Therefore, it is plausible that this compound could be investigated for its efficacy against various pathogens and cancer cell lines.

Signaling Pathways and Mechanisms of Action

The biological activity of nitro compounds is often linked to their ability to undergo bioreduction to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage. The quinoline scaffold can interact with various biological targets, including enzymes and receptors. Future studies could explore the potential of this compound to modulate key signaling pathways involved in cell proliferation and survival.

Caption: Potential areas of investigation for the title compound.

Conclusion

This compound is a synthetically accessible molecule with a chemical structure that suggests potential for biological activity. This guide has provided a detailed overview of its molecular structure, a plausible and referenced synthetic pathway, and an outlook on its potential applications based on the established pharmacology of related compounds. While further experimental work is required to fully elucidate its spectroscopic properties and biological profile, this document serves as a valuable resource for researchers interested in the exploration of novel quinoline-based compounds for drug discovery and development.

References

-

Lila, M., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(3), 548-557. Available at: [Link]

-

Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 75. Available at: [Link]

-

Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 75, 235–257. Available at: [Link]

-

ResearchGate. (2025). (PDF) 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. Retrieved from [Link]

-

MDPI. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Retrieved from [Link]

-

Molecules. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3629. Available at: [Link]

-

ResearchGate. (2025). (PDF) Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis. Retrieved from [Link]

-

Lookchem. (n.d.). Cas 14026-45-0,6-Nitro-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

-

NIH. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Journal of Fungi, 9(4), 452. Available at: [Link]

-

PubMed. (2002). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Journal of Medicinal Chemistry, 45(3), 685-95. Available at: [Link]

-

ResearchGate. (2025). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives 9. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. EP0354994B1 - Quinoline derivatives, their production and use - Google Patents [patents.google.com]

- 4. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. preprints.org [preprints.org]

- 8. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues [hrcak.srce.hr]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Characteristics of 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone

This guide provides a detailed examination of the physical and structural characteristics of 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone, a key intermediate in various synthetic pathways. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes theoretical predictions with established analytical methodologies to offer a comprehensive profile of the compound. We will delve into its physicochemical properties, spectroscopic signature, and the state-of-the-art protocols required for its empirical characterization, ensuring a robust foundation for its application in further research.

Compound Identification and Core Properties

This compound, with CAS Number 14026-46-1, is a derivative of tetrahydroquinoline. The introduction of an acetyl group on the nitrogen atom and a nitro group on the aromatic ring significantly influences its chemical reactivity, solubility, and overall physical behavior. These modifications are crucial for its utility as a building block in the synthesis of more complex molecules.[1][2]

The fundamental identifiers and computed properties for this compound are summarized below. It is critical to note that while computational models provide valuable estimates, they must be validated by empirical data for GMP (Good Manufacturing Practice) applications.

Chemical Structure

The molecular structure is foundational to understanding its properties. The diagram below illustrates the connectivity of atoms in this compound.

Caption: Chemical structure of this compound.

Physicochemical Data

The physical properties of a compound are paramount for its handling, formulation, and reaction optimization. The following table consolidates available data, distinguishing between computationally predicted and empirically determined values.

| Property | Value | Data Type | Source |

| CAS Number | 14026-46-1 | Experimental | [3][4] |

| Molecular Formula | C₁₁H₁₂N₂O₃ | Experimental | [3][4] |

| Molecular Weight | 220.22 g/mol | Calculated | [3][4] |

| Appearance | Off-white to yellow solid (Expected) | Inferred | N/A |

| Melting Point | Not available | N/A | N/A |

| Boiling Point | 475.8 ± 45.0 °C | Predicted | [4] |

| Density | 1.292 ± 0.06 g/cm³ | Predicted | [4] |

| pKa | -3.22 ± 0.20 | Predicted | [4] |

| LogP (XLogP3-AA) | 1.5 | Computed | [3] |

| Topological Polar Surface Area (TPSA) | 66.1 Ų | Computed | [3] |

| Storage | 2-8°C | Recommended | [3][4] |

Note: The absence of an experimentally determined melting point is a significant data gap. This property is a primary indicator of purity and should be determined empirically.

Structural and Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and purity. While specific spectra for this compound are not publicly available, we can predict the expected signals based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and acetyl protons.

-

Aromatic Protons (3H): Signals are expected in the range of δ 7.5-8.5 ppm. The proton ortho to the nitro group will be the most deshielded. The coupling patterns (doublets and double-doublets) will be characteristic of a 1,2,4-trisubstituted benzene ring.

-

Methylene Protons (C4-H₂, ~δ 4.0 ppm): The protons on the carbon adjacent to the nitrogen (C2) are expected to be deshielded by the amide functionality, appearing as a triplet.

-

Methylene Protons (C3-H₂, ~δ 2.8 ppm): The protons on the carbon adjacent to the aromatic ring (C4) will likely appear as a triplet.

-

Methylene Protons (C2-H₂, ~δ 2.1 ppm): The protons at the C3 position are expected to be a multiplet, coupling with both adjacent CH₂ groups.

-

Acetyl Protons (3H, ~δ 2.2 ppm): A sharp singlet corresponding to the three methyl protons of the acetyl group.

-

-

¹³C NMR: The carbon spectrum will complement the proton data.

-

Carbonyl Carbon (~δ 169 ppm): The amide carbonyl carbon is expected at the downfield end of the spectrum.

-

Aromatic Carbons (6C, δ 115-150 ppm): Six distinct signals are expected, with the carbon bearing the nitro group being highly deshielded.

-

Aliphatic Carbons (3C, δ 20-50 ppm): Signals corresponding to the three methylene carbons of the dihydroquinoline ring.

-

Methyl Carbon (~δ 24 ppm): The acetyl methyl carbon.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups.

-

C=O Stretch (Amide): A strong absorption band is expected around 1660-1690 cm⁻¹.[5]

-

N-O Stretch (Nitro): Two characteristic strong bands are expected around 1500-1550 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric).[5]

-

C-N Stretch: An absorption band around 1250-1350 cm⁻¹.

-

Aromatic C=C Stretch: Medium intensity bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

-

Molecular Ion Peak [M]⁺: For electron ionization (EI), the molecular ion peak is expected at m/z 220.

-

High-Resolution Mass Spectrometry (HRMS): This technique would confirm the elemental formula C₁₁H₁₂N₂O₃ with a calculated exact mass of 220.0848.

-

Fragmentation: Common fragmentation patterns would likely involve the loss of the acetyl group (M-43) and cleavage of the heterocyclic ring.

Methodologies for Physical Characterization

To ensure the identity, purity, and consistency of this compound, a systematic workflow of analytical techniques must be employed.

Caption: General workflow for the physical characterization and purification of the title compound.

Protocol for Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting range suggests a pure compound, while a broad range typically indicates the presence of impurities.

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Grind the crystalline solid into a fine powder.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement: Heat the sample at a ramp rate of 10-15 °C/min for a preliminary scan. Once an approximate melting range is found, repeat the measurement with a fresh sample, using a slower ramp rate of 1-2 °C/min near the expected melting point.

-

Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Protocol for Purity Assessment by HPLC

Causality: High-Performance Liquid Chromatography (HPLC) separates, identifies, and quantifies each component in a mixture, providing precise purity data. A reverse-phase method is typically suitable for this type of moderately polar compound.

-

System: An HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.

-

Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm and 280 nm. The nitro-aromatic system should have strong absorbance at these wavelengths.

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

-

Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Protocol for Spectroscopic Characterization

Causality: These methods provide definitive structural confirmation, which is essential for verifying that the intended molecule has been synthesized.

-

NMR Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

NMR Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.[6]

-

FT-IR Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a thin disk. Alternatively, run the analysis as a thin film from a solution or using an ATR (Attenuated Total Reflectance) accessory.

-

Mass Spectrometry Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the sample in an appropriate solvent (e.g., methanol or acetonitrile) for infusion into an ESI-TOF or Orbitrap mass spectrometer for accurate mass measurement.

Conclusion

This compound is a compound whose utility in synthetic chemistry is defined by its physical and structural properties. This guide has provided a comprehensive overview of these characteristics, combining computational predictions with established, field-proven analytical protocols. While predicted data offers a strong starting point, rigorous experimental validation as outlined in the methodologies section is imperative for any research or development application. The successful application of these protocols will ensure the quality and consistency of the material, enabling reliable and reproducible downstream results.

References

-

ChemSynthesis. (n.d.). 1-(6-amino-5-nitro-3-pyridinyl)ethanone. Retrieved from [Link]

-

Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 75, 235–257. Retrieved from [Link]

-

Hrčak. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Retrieved from [Link]

-

Loh, W.-S., et al. (2010). 1-(2-Methyl-6-nitro-4-phenyl-3-quinolyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1237. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Retrieved from [Link]

-

Chemsigma. (n.d.). 1-(6-Nitro-3,4-dihydro-2H-quinolin-1-yl)-ethanone [14026-46-1]. Retrieved from [Link]

-

MDPI. (2021). methanone. Retrieved from [Link]

-

PubChem. (n.d.). 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1,2-diphenyl-. Retrieved from [Link]

Sources

- 1. 1-(6-Nitro-3,4-dihydro-2H-quinolin-1-yl)-ethanone [14026-46-1] | Chemsigma [chemsigma.com]

- 2. researchgate.net [researchgate.net]

- 3. guidechem.com [guidechem.com]

- 4. 1-(6-Nitro-3,4-dihydro-2H-quinolin-1-yl)-ethanone | 14026-46-1 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues [hrcak.srce.hr]

Purity and Stability of 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone: A Technical Guide

Introduction

1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone is a synthetic organic compound featuring a dihydroquinoline core, functionalized with a nitro group on the aromatic ring and an acetyl group on the nitrogen atom. This molecule and its analogs are of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with the quinoline scaffold.[1][2][3] The presence of the nitroaromatic moiety and the N-acetyl group introduces specific chemical properties that dictate its purity, stability, and handling requirements.[4][5]

This technical guide provides an in-depth analysis of the critical aspects of purity and stability for this compound. It is intended for researchers, scientists, and drug development professionals to establish robust analytical methods and ensure the quality and integrity of this compound throughout its lifecycle, from synthesis to application.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for developing appropriate analytical and stability protocols.

| Property | Value | Source |

| CAS Number | 14026-46-1 | [4] |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [4] |

| Molecular Weight | 220.23 g/mol | [4] |

| Appearance | Solid (predicted) | General chemical knowledge |

| Storage Temperature | 2-8°C | [4] |

Purity Assessment: A Multi-faceted Approach

Ensuring the purity of this compound is paramount for the reliability and reproducibility of research and development activities. A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity profile.

Chromatographic Methods for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and identifying impurities in non-volatile organic compounds like this compound.

2.1.1. Recommended HPLC Method

A stability-indicating reversed-phase HPLC (RP-HPLC) method with UV detection is the recommended approach. The method should be capable of separating the main peak from potential impurities and degradation products.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide the best separation.

-

Detection: A photodiode array (PDA) detector is highly recommended to assess peak purity and to select the optimal wavelength for detection of both the parent compound and any impurities. Given the nitroaromatic chromophore, a detection wavelength in the UV range (e.g., 254 nm or a wavelength of maximum absorbance) should be effective.

-

Validation: The HPLC method must be validated according to ICH guidelines (Q2(R1)) to ensure it is fit for its intended purpose. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

2.1.2. Potential Synthetic Impurities

Understanding the synthetic route is crucial for predicting potential process-related impurities. Common synthetic pathways to dihydroquinolines may involve multi-step reactions, and incomplete reactions or side reactions can lead to impurities.[6]

| Potential Impurity | Origin |

| Starting Materials | Unreacted starting materials from the final synthetic step. |

| Isomeric Impurities | Nitration of the dihydroquinoline precursor may lead to the formation of other nitro isomers (e.g., 7-nitro or 8-nitro). |

| De-acetylated Analog | Hydrolysis of the acetyl group, leading to 6-nitro-1,2,3,4-tetrahydroquinoline. |

| Oxidized Analog | Oxidation of the dihydroquinoline ring to the corresponding quinoline. |

Spectroscopic Methods for Structural Confirmation